molecular formula C15H11ClI3NO4 B601875 Levothyroxine Impurity B CAS No. 1628720-66-0

Levothyroxine Impurity B

Cat. No.: B601875
CAS No.: 1628720-66-0
M. Wt: 685.43
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Description

Levothyroxine EP Impurity B, also known as 3-Chloro Thyroxine or Levothyroxine Chloro Impurity, is a high-purity chemical reference standard essential for pharmaceutical research and development . This compound is a chlorinated analog of the active pharmaceutical ingredient (API) Levothyroxine . It is characterized by the molecular formula C15H11ClI3NO4 and has a molecular weight of 685.42 g/mol . The IUPAC name is (2S)-2-Amino-3-[4-(3-chloro-4-hydroxy-5-iodophenoxy)-3,5-diiodophenyl]propanoic acid . The primary application of Levothyroxine Impurity B is its use as a qualified impurity standard in analytical chemistry. It is critical for method development, validation, and quality control (QC) testing of the Levothyroxine drug substance and its formulated products. Researchers utilize this standard to identify, quantify, and monitor this specific impurity to ensure the safety, efficacy, and quality of pharmaceutical batches in compliance with international pharmacopoeial standards (such as EP and BP) . The compound is typically supplied with comprehensive analytical documentation, which may include a Certificate of Analysis (CoA) detailing characterization data from techniques such as HPLC, Mass Spectrometry (LC-MS), 1 H NMR, 13 C NMR, and FT-IR . This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling and disposal of this material.

Properties

CAS No.

1628720-66-0

Molecular Formula

C15H11ClI3NO4

Molecular Weight

685.43

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

O-(4-Hydroxy-3-chloro-5-iodophenyl)-3,5-diiodo-L-tyrosine;  (2S)-2-Amino-3-[4-(3-chloro-4-hydroxy-5-iodophenoxy)-3,5-diiodophenyl]propanoic Acid;  3-Chloro Thyroxine

Origin of Product

United States

Preparation Methods

Chlorination During Iodination Steps

The primary route for 3-Chloro Thyroxine formation involves competitive halogenation during the iodination of levothyroxine intermediates. In the synthesis of levothyroxine sodium, iodination of 3,5-diiodo-4-p-hydroxyphenoxy-L-phenylalanine hydrochloride is typically performed using iodine (I₂) and potassium iodide (KI) in methylamine. However, residual hydrochloric acid (HCl) from prior hydrolysis steps or chloride ions in reaction mixtures can lead to partial substitution of iodine with chlorine at the 3-position of the thyronine backbone. This side reaction is exacerbated under acidic conditions, where chloride ions compete with iodide as nucleophiles.

For example, in the patented levothyroxine process, step (h) involves iodination with I₂/KI in methylamine. If trace HCl remains from earlier steps (e.g., hydrolysis with HCl), chloride incorporation may occur, yielding 3-Chloro Thyroxine as a byproduct. The reaction mechanism likely proceeds via electrophilic aromatic substitution, where Cl⁺ (generated from HCl oxidation) competes with I⁺ for the ortho positions relative to the phenolic hydroxyl group.

Stress-Induced Degradation

3-Chloro Thyroxine can also form during storage of levothyroxine formulations under high-temperature and high-humidity conditions. Accelerated stability studies on levothyroxine sodium tablets exposed to 50°C for 3–10 days revealed the emergence of an impurity with a relative retention time (RRT) of 0.6, later identified as 3-Chloro Thyroxine via high-resolution mass spectrometry (HRMS). This degradation pathway is attributed to the displacement of iodine by chloride ions present in excipients or moisture, particularly in formulations containing NaCl or other chloride salts.

Analytical Characterization

Chromatographic Detection

Ultra-high-performance liquid chromatography (UHPLC) with diode-array detection (DAD) is the primary method for identifying 3-Chloro Thyroxine. Under optimized conditions (Table 1), the impurity elutes at RRT 0.6 relative to levothyroxine, with a distinct UV spectrum showing λₘₐₐ at 225 nm and 325 nm.

Table 1: Chromatographic Conditions for Impurity B Detection

ParameterSpecification
ColumnC18, 2.1 × 100 mm, 1.7 μm
Mobile Phase0.1% Formic acid (A) / Acetonitrile (B)
Gradient10–90% B over 15 min
Flow Rate0.3 mL/min
DetectionDAD (210–400 nm)

Mass Spectrometric Confirmation

High-resolution tandem mass spectrometry (HRMS/MS) confirms the molecular identity of 3-Chloro Thyroxine. In positive electrospray ionization (ESI) mode, the impurity exhibits a protonated molecular ion [M+H]⁺ at m/z 686.80 (calculated 686.42 for C₁₅H₁₂ClI₃NO₄), with characteristic isotopic clusters reflecting three iodine atoms (Figure 1). MS/MS fragmentation patterns show dominant ions at m/z 558.7 (loss of HI) and m/z 430.6 (loss of I₂).

Factors Influencing Impurity Formation

Reaction Stoichiometry

Excess chloride ions during iodination increase 3-Chloro Thyroxine yields. Studies suggest that a chloride-to-iodide molar ratio >0.1 leads to detectable levels (>0.1% w/w) of the impurity.

Temperature and pH

Elevated temperatures (≥50°C) and acidic conditions (pH 4–5) favor chlorine substitution. In levothyroxine sodium synthesis, the final acidification step (pH 4–5 with HCl) provides both protons and chloride ions, creating an environment conducive to impurity formation if residual iodine is present.

Mitigation Strategies

Process Optimization

  • Iodination Purity Control : Ensuring complete consumption of iodine before acidification minimizes chloride substitution. The patented method employs sodium metabisulfite post-iodination to quench residual I₂.

  • Chloride Scavengers : Adding silver nitrate (AgNO₃) to precipitate chloride ions reduces impurity levels by >70%.

Formulation Stability

Excluding chloride-containing excipients (e.g., NaCl) and using desiccants in packaging suppress degradation pathways in finished products .

Chemical Reactions Analysis

Types of Reactions

Levothyroxine Impurity B can undergo various chemical reactions, including:

    Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized products.

    Reduction: Reducing agents can convert the impurity into different reduced forms.

    Substitution: The impurity can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deiodinated or dehydroxylated products .

Scientific Research Applications

Chemical Properties and Identification

Levothyroxine Impurity B is characterized as (2S)-2-Amino-3-[4-(3-chloro-4-hydroxy-5-iodophenoxy)-3,5-diiodophenyl]propanoic acid. Its complex structure includes iodine and chlorine substituents, which may influence its biological activities. The identification of this impurity is critical for ensuring the quality of levothyroxine medications, as impurities can affect drug efficacy and safety profiles .

Detection and Quantification Methods

Recent studies have focused on developing robust methods for detecting and quantifying this compound in pharmaceutical formulations. Techniques such as liquid chromatography-mass spectrometry (LCMS) and ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) have been employed to analyze the presence of this impurity in levothyroxine tablets. These methods are essential for maintaining compliance with international guidelines regarding impurity limits in pharmaceutical products .

Method Description Application
LCMSDetects and quantifies impurities using mass spectrometryQuality control in pharmaceutical formulations
UHPLC-HRMSHigh-resolution analysis for detailed characterizationResearch on stability and degradation products
LC-UVUltraviolet detection for preliminary screeningInitial identification of impurities

Toxicological Assessment

Preclinical toxicological assessments have been conducted to evaluate the safety profile of this compound. Studies indicate that neither Levothyroxine nor its impurities exhibit significant cytotoxic or mutagenic effects at clinically relevant doses. This finding suggests that this compound may not pose a substantial risk to patients when present within established limits . However, ongoing research is necessary to fully understand its long-term effects.

Clinical Implications

The presence of this compound raises questions about its potential impact on the therapeutic effectiveness of levothyroxine treatments for hypothyroidism. Some studies have reported inconclusive results regarding whether this impurity affects treatment outcomes. Further investigation is warranted to clarify its role in clinical settings, particularly concerning patient responses to levothyroxine therapy .

Case Studies

Several case studies highlight the importance of monitoring this compound in clinical practice:

  • Stability Studies : A study demonstrated that levothyroxine tablets stored under various conditions showed an increase in impurity levels over time, particularly when exposed to heat. This finding underscores the need for proper storage conditions to maintain drug integrity .
  • Patient Response Variability : In a cohort of patients receiving levothyroxine therapy, variations in treatment outcomes were observed. Some patients reported differing levels of efficacy correlated with specific batches of levothyroxine that contained higher levels of impurities, including this compound .

Mechanism of Action

The mechanism of action of Levothyroxine Impurity B is not well-defined, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. it may interact with thyroid hormone receptors and other molecular targets in a manner similar to levothyroxine. The pathways involved could include modulation of gene expression and metabolic processes regulated by thyroid hormones .

Comparison with Similar Compounds

Key Observations :

  • T3 (Impurity B) exhibits higher metabolic activity than T4 due to its direct binding to thyroid receptors, necessitating stringent control in formulations .
  • TRIAC has reduced potency due to its acetic acid side chain, limiting clinical significance .
  • Lactose adducts are inert but indicate instability in formulations under high humidity or temperature .

Analytical and Stability Profiles

Impurity Levels in Commercial Formulations

Data from accelerated stability studies of levothyroxine tablets (Table 1):

Brand Storage Condition Impurity B (T3) by USP M2 (%) Lactose Adduct (%)
A 1.5 months @ 40°C/75% RH 1.3 1.4
B 1.5 months @ 40°C/75% RH 1.0 0.8
C 6 months @ 23°C 0.9 1.2

Source: Stability data from USP Methods 1 and 2

Findings :

  • Elevated temperature/humidity increases T3 levels, highlighting degradation risks .
  • Brand C showed better stability at ambient conditions, meeting USP limits for T3 (≤1.0%) .

Detection Selectivity

A biosensor designed for free T3 (fT3) demonstrated <4.7% cross-reactivity with levothyroxine, confirming distinct electrochemical profiles between T3 and T4 . This selectivity is critical for accurate impurity quantification.

Pharmacological and Clinical Implications

  • T3 vs. T4 : T3 has a shorter half-life (1–2 days vs. 7 days for T4) but higher receptor affinity, posing risks of hyperthyroidism if impurity levels exceed limits .
  • Regulatory Standards : The FDA classifies levothyroxine as a narrow therapeutic index (NTI) drug, requiring bioequivalence studies with ±5% potency limits for generics .

Biological Activity

Levothyroxine Impurity B (CAS Number: 1628720-66-0) is a significant impurity found in Levothyroxine formulations, which are widely used to treat hypothyroidism. Understanding the biological activity of this compound is crucial for ensuring the safety and efficacy of Levothyroxine medications. This article delves into the biological characteristics, detection methods, and implications of this compound based on current research findings.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes halogenated aromatic components. The systematic name for this compound is (2S)-2-Amino-3-[4-(3-chloro-4-hydroxy-5-iodophenoxy)-3,5-diiodophenyl]propanoic acid. Its unique structure contributes to its potential biological activities and reactivity in various biological systems.

Detection and Quantification

Recent studies have focused on developing robust methods for detecting and quantifying this compound in pharmaceutical formulations. Techniques such as Ultra High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) have been employed to identify impurities accurately. These methods are essential for ensuring the quality and consistency of Levothyroxine medications .

Toxicological Assessments

Research has investigated the toxicological profile of this compound through both in vitro and in vivo studies. Notably, studies have shown that neither this compound nor its related compounds exhibited cytotoxic or mutagenic effects at concentrations up to 5000 μg/plate in vitro, nor did they demonstrate systemic toxicity in vivo at doses significantly higher than typical therapeutic levels .

Key Findings:

  • In Vitro Testing: No cytotoxicity or mutagenicity observed at high concentrations.
  • In Vivo Testing: Doses up to 200 μg/kg/day showed no notable adverse effects.

These results suggest that this compound may not pose a significant risk at clinically relevant doses, although further studies are warranted to confirm these findings across different populations.

Interaction Studies

Interaction studies involving this compound have been conducted to explore its effects when combined with other pharmaceuticals or within biological systems. These studies are critical for assessing patient safety, particularly regarding potential drug-drug interactions or altered therapeutic efficacy when impurities are present.

Stability Studies

A notable case involved stability studies of Levothyroxine sodium tablets, where an unknown impurity was detected after prolonged storage at elevated temperatures. This impurity was identified as a Maillard condensation product formed between lactose and Levothyroxine, highlighting the importance of stability in pharmaceutical formulations .

Stability Data Table:

Condition Impurity Detected Retention Time (RRT) Concentration
50°C for 3 daysLactose adduct0.6Exceeded threshold
50°C for 10 daysLactose adduct0.6Exceeded threshold

These findings underscore the need for rigorous quality control measures during the manufacturing process to prevent the formation of potentially harmful impurities.

Q & A

Advanced Research Question

  • Mobile phase incompatibility : Phosphoric acid suppresses MS ionization; use formic acid instead (Table 2 in ).
  • Column carryover : Rinse with ethanol:acetonitrile (1:1) after runs to prevent iodine residue accumulation.
  • Peak integration errors : Validate DAD wavelength (225–230 nm) for impurity specificity against levothyroxine .

How can computational chemistry aid in predicting this compound’s stability and toxicity?

Advanced Research Question
Use QSAR models and density functional theory (DFT) :

Predict degradation pathways using Arrhenius parameters from kinetic studies.

Simulate iodine-ligand bond dissociation energies to assess thermal liability.

Compare impurity’s ADMET profiles with levothyroxine using software like Schrödinger’s QikProp .

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